2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Description
Properties
Molecular Formula |
C19H16BrN3O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C19H16BrN3O/c1-22-9-8-15-16(3-2-4-17(15)22)21-19(24)12-23-10-7-13-5-6-14(20)11-18(13)23/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
FZMDVYWWMQKNIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
N-Methylation: The indole is then methylated at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acetamide Formation: The brominated and methylated indole is reacted with 1-methyl-1H-indole-4-amine in the presence of an acylating agent like acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key analogs and their structural variations:
Key Observations :
- Halogen Effects : Bromine (target compound) vs. chlorine () or fluorine () alters electronic properties and binding affinity. Bromine’s bulkiness may enhance hydrophobic interactions in target binding pockets.
- Solubility Modifiers : The 4-hydroxyphenyl group in improves aqueous solubility compared to the methyl group in the target compound.
- Heterocyclic Side Chains: Benzimidazole () and thieno-pyrazol () substituents introduce additional hydrogen-bonding or stacking interactions.
Spectroscopic and Physicochemical Data
- ¹H-NMR : The target compound’s acetamide linker and methyl group would produce distinct signals at δ 2.25 (methyl) and δ 4.77 (acetamide CH₂), consistent with analogs like .
- Mass Spectrometry : Expected [M+H]⁺ ~ 408–410 (calculated for C₁₉H₁₇BrN₃O), aligning with similar bromoindole-acetamide derivatives .
- Melting Points : Methyl and bromine substituents likely result in a melting point range of 150–200°C, comparable to compounds 10j–10m ().
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (CAS No. 1351687-76-7) is a synthetic organic molecule characterized by its unique indole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is , with a molecular weight of 382.3 g/mol. The presence of bromine in the indole moiety contributes to its biological properties, particularly in terms of antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.3 g/mol |
| CAS Number | 1351687-76-7 |
Mechanisms of Biological Activity
Research indicates that compounds containing indole structures often interact with various biological targets, leading to significant pharmacological effects. The mechanisms of action for 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may include:
Antimicrobial Activity : Indole derivatives are known for their antibacterial properties. Preliminary studies suggest this compound exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting its utility in cancer therapy .
Enzyme Inhibition : The indole moiety may facilitate interactions with specific enzymes or receptors, potentially inhibiting pathways involved in disease progression .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several indole derivatives, including 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide. The compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, highlighting its potential as an antimicrobial agent .
Anticancer Studies
In a series of experiments assessing the cytotoxic effects of various indole derivatives, this compound demonstrated notable activity against rapidly dividing cancer cells such as A549 (lung cancer). The results indicated a preferential suppression of tumor cell growth compared to non-tumor cells .
Potential Applications
Given its biological activities, 2-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may have applications in:
Pharmacology : As a candidate for developing new antimicrobial agents or anticancer therapies.
Medicinal Chemistry : As a scaffold for synthesizing novel compounds with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
